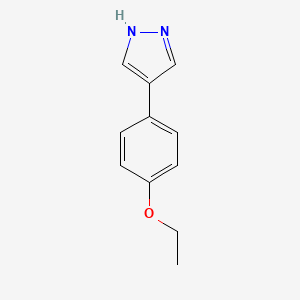

4-(4-Ethoxyphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-(4-ethoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C11H12N2O/c1-2-14-11-5-3-9(4-6-11)10-7-12-13-8-10/h3-8H,2H2,1H3,(H,12,13) |

InChI Key |

NOFLYZACSIIQFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CNN=C2 |

Origin of Product |

United States |

Derivatization and Functionalization Strategies for the 4 4 Ethoxyphenyl 1h Pyrazole Scaffold

Regioselective Introduction of Functional Groups on the Pyrazole (B372694) Ring

The pyrazole ring offers multiple positions for substitution, and controlling the regioselectivity of these reactions is crucial for developing new derivatives with desired properties. chim.itnih.gov

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. chemmethod.com In the context of pyrazoles, this reaction typically occurs at the C-4 position, especially when the N-1 and C-3/C-5 positions are substituted. chim.itnih.gov This formylation is a critical step in the synthesis of various pyrazole-based compounds, as the aldehyde group can be further modified to create a wide range of derivatives.

The reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. chemmethod.com The resulting electrophilic iminium species then attacks the electron-rich C-4 position of the pyrazole ring. Subsequent hydrolysis of the intermediate furnishes the 4-formylpyrazole. chim.it

For instance, the synthesis of 3-aryl-4-formyl-1-phenylpyrazoles can be achieved by the Vilsmeier-Haack reaction on the corresponding 1,3-diarylpyrazoles. The resulting 4-formylpyrazoles serve as valuable intermediates for the synthesis of more complex heterocyclic systems and other functionalized derivatives. chemmethod.com

Table 1: Examples of Vilsmeier-Haack Formylation on Pyrazole Scaffolds

| Starting Material | Reagents | Product | Yield (%) |

| 1,3-Diphenyl-1H-pyrazole | POCl₃, DMF | 4-Formyl-1,3-diphenyl-1H-pyrazole | Not Reported |

| Hydrazones derived from galloyl hydrazide | POCl₃, DMF | 3-Substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Not Reported |

It is important to note that the reaction conditions, such as temperature and the nature of the substituents on the pyrazole ring, can influence the efficiency of the formylation process.

Modification of the pyrazole ring at the nitrogen atoms is a common strategy to alter the compound's properties. N-alkylation and N-arylation introduce substituents that can influence the molecule's lipophilicity, solubility, and biological activity. These reactions typically proceed via nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.

The regioselectivity of N-substitution in unsymmetrically substituted pyrazoles can be a challenge. The reaction can lead to a mixture of N-1 and N-2 isomers, and the ratio often depends on the reaction conditions, the nature of the alkylating or arylating agent, and the steric and electronic effects of the substituents already present on the pyrazole ring.

For example, the reaction of a 3(or 5)-substituted pyrazole with an alkyl halide in the presence of a base can yield a mixture of 1,3- and 1,5-disubstituted pyrazoles. The choice of solvent and base can significantly impact the isomeric ratio.

The introduction of halogens and other substituents onto the pyrazole ring is a powerful tool for modulating the reactivity and physicochemical properties of the scaffold. nih.gov Halogenated pyrazoles, for instance, are valuable intermediates for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups.

Direct halogenation of pyrazoles can be achieved using various reagents. For example, iodination at the C-4 position can be accomplished using iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This method provides a regioselective route to 4-iodopyrazoles, which can then be used in Suzuki, Sonogashira, or other cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Furthermore, the introduction of electron-withdrawing or electron-donating groups onto the aromatic rings of the 4-(4-ethoxyphenyl)-1H-pyrazole scaffold can influence the electronic properties of the entire molecule, affecting its reactivity and biological interactions.

Synthesis of Fused Heterocyclic Systems Incorporating the 4-(4-Ethoxyphenyl)Pyrazole Moiety

Fusing other heterocyclic rings to the pyrazole core can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. chim.it The functional groups introduced in the previous steps, such as the 4-formyl group or amino groups, serve as key handles for the construction of these fused systems.

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The synthesis of these systems often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Starting from a 4-(4-ethoxyphenyl)-5-amino-1H-pyrazole, reaction with a β-ketoester, for example, can lead to the formation of the pyridine (B92270) ring fused to the pyrazole core. The specific substitution pattern on the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of the dicarbonyl component.

Pyrazolo[1,5-a]pyrimidines represent another important class of fused pyrazole derivatives with a broad spectrum of biological applications. chim.it Their synthesis typically involves the reaction of a 3- or 5-aminopyrazole with a β-dicarbonyl compound, a β-ketoester, or a similar synthon that can provide the three-carbon unit required to form the pyrimidine (B1678525) ring.

For the 4-(4-ethoxyphenyl)pyrazole scaffold, a 5-amino derivative can be cyclized with various reagents to afford the corresponding pyrazolo[1,5-a]pyrimidine. The reaction conditions and the nature of the reactants will determine the final substitution pattern on the fused ring system. These fused heterocycles often exhibit enhanced biological activity compared to their monocyclic precursors due to their more rigid and complex structures.

Coumarin-Pyrazole Conjugates

Detailed research findings, including specific synthetic methods, reaction yields, and characterization data for coumarin-pyrazole conjugates derived from this compound, are not available in the reviewed scientific literature.

Table of Compounds Mentioned

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Ethoxyphenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis for Structural Protons and Aromatic Systems

Proton NMR (¹H NMR) is instrumental in identifying the number and types of protons in a molecule. In the case of 4-(4-Ethoxyphenyl)-1H-pyrazole and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the ethoxy group, the aromatic protons of the phenyl and pyrazole (B372694) rings, and the N-H proton of the pyrazole ring.

The ethoxy group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The aromatic protons of the 4-ethoxyphenyl substituent and the pyrazole ring resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions and the electronic nature of the substituents. rsc.orgresearchgate.net The N-H proton of the pyrazole ring often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Ethoxy CH₃ | 1.30 - 1.40 | Triplet |

| Ethoxy CH₂ | 4.00 - 4.10 | Quartet |

| Aromatic Protons | 6.90 - 8.00 | Multiplet |

| Pyrazole C-H | 7.50 - 8.50 | Singlet or Doublet |

| Pyrazole N-H | 10.0 - 13.0 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbons of the ethoxy group appear in the upfield region of the spectrum. The aromatic carbons, including those of the phenyl and pyrazole rings, resonate at lower field, with their chemical shifts being sensitive to the electronic effects of substituents. The quaternary carbons, such as the one to which the ethoxyphenyl group is attached, can also be identified. rsc.orgresearchgate.net The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. nih.govresearchgate.net

Table 2: Illustrative ¹³C NMR Data for a this compound Derivative

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ethoxy CH₃ | 14 - 16 |

| Ethoxy CH₂ | 63 - 65 |

| Aromatic C-H | 114 - 130 |

| Aromatic Quaternary C | 125 - 160 |

| Pyrazole C-H | 110 - 140 |

| Pyrazole Quaternary C | 100 - 150 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Analogues

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is an indispensable tool. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of each fluorine atom. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it a powerful technique for studying the effects of substitution on the electronic structure of the molecule.

Two-Dimensional NMR Techniques (e.g., HMBC, H2BC, NOESY) for Connectivity Confirmation

While one-dimensional NMR provides valuable information, two-dimensional (2D) NMR techniques are often necessary to unambiguously establish the complete molecular structure. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). It is crucial for connecting different fragments of the molecule, for instance, linking the ethoxy group to the phenyl ring and the phenyl ring to the pyrazole ring. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached, aiding in the assignment of protonated carbons in the ¹³C NMR spectrum. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing valuable information about the three-dimensional structure and conformation of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific bond vibrations.

Key vibrational frequencies include:

N-H Stretch: A broad band typically observed in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the pyrazole ring. rsc.org

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group is seen below 3000 cm⁻¹. rsc.orgrsc.org

C=C and C=N Stretch: Aromatic ring stretching vibrations for both the phenyl and pyrazole rings are typically found in the 1400-1650 cm⁻¹ region. rsc.org

C-O Stretch: A strong absorption band corresponding to the C-O ether linkage of the ethoxy group is usually observed in the range of 1200-1260 cm⁻¹. rsc.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (pyrazole) | 3100 - 3500 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C, C=N (aromatic rings) | 1400 - 1650 |

| C-O (ether) | 1200 - 1260 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. rsc.orgresearchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ will be observed, confirming the molecular weight of the compound. rsc.org The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may involve the loss of the ethoxy group or cleavage of the pyrazole ring, leading to the formation of characteristic fragment ions. The precise mass measurements from HRMS are crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In conjugated systems like 4-aryl-1H-pyrazoles, the most significant electronic transitions are typically π → π* transitions, which provide insight into the extent of conjugation and the electronic effects of substituents.

The electronic spectrum of pyrazole itself in the gas phase shows a maximal absorption cross-section at approximately 203 nm. rsc.org The introduction of a 4-ethoxyphenyl group at the 4-position of the pyrazole ring is expected to cause a significant bathochromic (red) shift in the absorption maximum due to the extension of the π-conjugated system. The ethoxy group, being an electron-donating group, further influences the electronic transitions through its +R (resonance) effect. This effect increases the electron density on the aromatic system, generally leading to a lower energy π → π* transition and thus a longer wavelength of maximum absorption (λmax).

The UV-Vis absorption spectrum of 3,5-dimethyl-4-(4-methoxyphenyl)-1H-pyrazole, a close analog, exhibits absorption maxima that can be used to approximate the spectrum of the title compound. nih.gov The substitution of a methoxy (B1213986) group with an ethoxy group is generally expected to have a minimal impact on the λmax, possibly causing a minor bathochromic shift.

The analysis of various substituted pyrazole derivatives further supports these predictions. For example, theoretical and experimental studies on other pyrazoline derivatives show that the absorption wavelengths are sensitive to the nature of the solvent, with more polar solvents often causing shifts in the λmax.

Table 1: Comparative UV-Vis Absorption Data of Pyrazole Derivatives

| Compound | Solvent/Phase | λmax (nm) | Transition Type | Reference |

| Pyrazole | Gas Phase | 203 | π → π | rsc.org |

| 3,5-dimethyl-4-(4-methoxyphenyl)-1H-pyrazole | Solution | Not specified | π → π | nih.gov |

| This compound (Predicted) | Solution | ~260-280 | π → π* | - |

Note: The λmax for this compound is an educated prediction based on data from analogous compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, the crystallographic data of numerous 4-substituted pyrazole derivatives offer significant insights into the expected structural features and packing motifs.

A key feature of 1H-pyrazoles in the solid state is their ability to form hydrogen-bonded supramolecular assemblies. The N-H proton of the pyrazole ring acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor. This leads to the formation of various motifs, including dimers, trimers, and catemeric (chain-like) structures. mdpi.comnih.govnih.gov The specific motif adopted is influenced by the steric and electronic nature of the substituents on the pyrazole ring.

In the case of this compound, the bulky aryl substituent at the 4-position would likely play a significant role in dictating the crystal packing. It is plausible that the molecules would arrange in a way that accommodates the steric bulk while still allowing for the formation of N-H···N hydrogen bonds. The presence of the ethoxy group could also lead to additional weak intermolecular interactions, such as C-H···O or C-H···π interactions, which would further stabilize the crystal lattice.

The crystal structure of a related compound, 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, demonstrates the prevalence of hydrogen bonding in the solid state, with molecules linked into a three-dimensional framework. nih.gov While this compound has additional functional groups, it underscores the strong tendency of pyrazole derivatives to form extensive hydrogen-bonded networks.

Table 2: Comparative Crystallographic Data of Selected 4-Substituted Pyrazoles

| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |

| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimeric H-bonding | nih.gov |

| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimeric H-bonding | mdpi.com |

| 4-Fluoro-1H-pyrazole | Monoclinic | P21/c | Catemeric H-bonding | nih.gov |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | Catemeric H-bonding | mdpi.com |

| This compound (Predicted) | - | - | Likely H-bonded dimers or catemers | - |

Note: The crystallographic data for this compound is a prediction based on the analysis of related structures.

Computational and Theoretical Investigations of 4 4 Ethoxyphenyl 1h Pyrazole and Its Analogues

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations provide deep insights into the structural and electronic properties of molecules, which are crucial for understanding their reactivity and potential applications. For 4-(4-Ethoxyphenyl)-1H-pyrazole and its analogues, these computational methods have been instrumental in elucidating their fundamental characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. In the study of pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are performed to find the most stable conformation of the molecule by minimizing its energy. nih.gov This process of geometry optimization provides precise information about bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals, are also determined through DFT. These calculations are fundamental for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. The optimization process can have significant effects on the perceived electronic properties, correcting and refining the understanding derived from experimental structures alone. researchgate.net

HOMO-LUMO Analysis for Reactivity and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the sites of chemical reactivity and understanding the charge transfer that occurs within the molecule. For pyrazole derivatives, HOMO-LUMO analysis reveals that the frontier orbitals are often located on the aromatic rings and other functional groups, indicating these are the primary sites for electronic transitions and interactions. researchgate.net

Table 1: Frontier Molecular Orbital Properties of Pyrazole Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

| Ma | -6.10 | -2.26 | 3.83 |

Data adapted from a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals to understand hyperconjugative interactions and charge delocalization. These interactions contribute significantly to the stability of the molecule.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color code to represent different potential values on the molecular surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack. researchgate.net

For pyrazole analogues, MEP analysis often highlights the nitrogen atoms of the pyrazole ring and any oxygen atoms in substituents as regions of negative potential, making them likely sites for electrophilic interaction. nih.gov

The Fukui function is another descriptor of chemical reactivity that helps to identify which atoms in a molecule are more susceptible to undergoing a nucleophilic or electrophilic attack.

Quantum Chemical Descriptors for Stability Assessment

Several quantum chemical descriptors derived from DFT calculations are used to assess the stability and reactivity of molecules. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A higher value indicates greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity and stability of different pyrazole derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational flexibility of molecules and the effects of the solvent environment on their structure and dynamics. nih.govnih.gov

For this compound and its analogues, MD simulations can be used to explore the different conformations the molecule can adopt in solution. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can change upon binding. The simulations can reveal stable conformations and the energy barriers between them. nih.gov

Solvation effects are also critical, as the interaction with solvent molecules can influence the molecule's conformation and electronic properties. MD simulations can explicitly model the solvent molecules, providing a more realistic picture of the molecule's behavior in a particular medium. The stability of a molecule in a biological environment can be assessed by running simulations under physiological conditions. researchgate.net

In Silico Prediction of Chemical Reactivity and Thermochemical Stability

Computational and theoretical chemistry serve as powerful tools for predicting the chemical behavior and thermodynamic properties of molecules, offering insights that complement experimental studies. For this compound and its analogues, in silico methods are employed to forecast their reactivity towards various chemical transformations and to estimate their thermochemical stability. These predictions are crucial in drug design and materials science for assessing a compound's potential efficacy, lifespan, and safety profile.

The chemical reactivity of pyrazole derivatives is largely influenced by the nature and position of substituents on the pyrazole ring. nih.gov Electron-donating groups, such as the ethoxy group in this compound, are generally predicted to increase the electron density of the pyrazole ring, which can, in turn, affect its basicity and nucleophilicity. nih.gov Conversely, the presence of electron-withdrawing groups is expected to have the opposite effect. nih.gov Computational studies on various substituted pyrazoles have shown that the pyrazole ring can be susceptible to both electrophilic and nucleophilic attacks, with the specific sites of reaction being highly dependent on the electronic effects of the substituents. mdpi.com For instance, calculations of electron densities on the pyrazole ring atoms indicate that C3 and C5 positions are more prone to nucleophilic attack, while N1 and N2 atoms are more susceptible to electrophilic substitution. mdpi.com

Molecular docking simulations, a key component of in silico reactivity prediction, have been extensively used to study the interaction of pyrazole derivatives with biological targets. These studies predict the binding affinity and mode of interaction of the compounds with the active sites of proteins, providing a measure of their potential biological activity. For example, in silico studies on various pyrazole derivatives have revealed their potential to interact with targets like VEGFR, C-KIT, and HDAC, with binding affinities predicted in the range of -3.7 to -10.4 kcal/mol for some derivatives with CYP17. nih.gov Such computational screening helps in identifying promising candidates for further experimental evaluation.

The following tables present representative data from computational studies on pyrazole analogues, illustrating the prediction of chemical reactivity through molecular docking and thermochemical stability through calculated enthalpies of formation.

Table 1: Predicted Binding Affinities of Selected Pyrazole Derivatives with Various Protein Targets

| Pyrazole Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |

| M72 | CYP17 | -10.4 |

| M76 | VEGFR | -9.2 |

| M33 | HDAC | - |

| M36 | C-RAF | - |

| M74 | CRMP2 & c-KIT | - |

| This table presents a selection of data from a study on 63 pyrazole derivatives to illustrate the range of predicted binding affinities. The specific structures of M33, M36, M72, M74, and M76 are detailed in the source literature. nih.gov |

Table 2: Experimental and Calculated Enthalpies of Formation for N-Substituted Pyrazoles

| Compound | Experimental Enthalpy of Formation (kJ/mol) | Calculated Enthalpy of Formation (G2(MP2)) (kJ/mol) |

| 1-methylpyrazole | - | - |

| 1-ethylpyrazole | - | - |

| 1-phenylpyrazole | - | - |

| 1-benzylpyrazole | - | - |

| Specific values from the source are not provided in the abstract, but the study reports on these compounds. acs.org |

It is important to note that while in silico predictions are highly valuable, they are theoretical in nature and require experimental validation. The actual chemical reactivity and thermochemical stability of this compound may vary depending on the specific reaction conditions and its physical state. Nevertheless, computational investigations provide a robust framework for understanding and predicting the properties of this and other related pyrazole derivatives.

Structure Activity Relationship Sar Studies of 4 4 Ethoxyphenyl 1h Pyrazole Derivatives

Correlation of Substituent Modifications on the Pyrazole (B372694) Ring and Ethoxyphenyl Moiety with Biological Activity

The biological activity of 4-(4-Ethoxyphenyl)-1H-pyrazole derivatives can be significantly altered by the introduction, substitution, or modification of functional groups on both the pyrazole and the ethoxyphenyl rings. The nature, size, and electronic properties of these substituents are critical determinants of the molecule's interaction with its biological target. frontiersin.org

Systematic exploration of the pyrazole scaffold has revealed that even minor changes can lead to substantial differences in inhibitory activity. For instance, in studies on pyrazole-based inhibitors of meprin α and β, the functionalization at positions 3 and 5 of the pyrazole ring was evaluated. The unsubstituted 3,5-diphenylpyrazole (B73989) already shows high inhibitory potency against meprin α. Introducing different substituents at these positions modulates this activity. Derivatives with a cyclopentyl group maintained a similar level of activity, whereas the introduction of smaller (methyl) or larger (benzyl) groups resulted in a decrease in inhibitory action. This suggests an optimal size and conformational requirement for substituents at these positions for effective binding.

Furthermore, modifications to the phenyl ring, analogous to the ethoxyphenyl moiety, have shown that the introduction of acidic substituents generally enhances the inhibitory activity against certain enzymes, such as meprin β. This is consistent with the preference of meprin β for acidic substrates. However, these same modifications may only slightly affect the activity against other enzymes like meprin α, indicating that such changes can also be a tool to achieve selectivity between different targets. researchgate.net The addition of electron-withdrawing groups, such as chloro and trifluoromethyl groups, on a phenyl ring has also been shown to elevate antinociceptive efficacy in some pyrazole analogs. frontiersin.org

The following table summarizes the observed effects of specific substituent modifications on the biological activity of pyrazole derivatives:

| Modification Location | Substituent | Observed Effect on Biological Activity |

| Pyrazole Ring (Position 3/5) | Methyl Group | Decreased inhibitory activity against meprin α. |

| Pyrazole Ring (Position 3/5) | Benzyl Group | Decreased inhibitory activity against meprin α. |

| Pyrazole Ring (Position 3/5) | Cyclopentyl Group | Maintained similar inhibitory activity against meprin α compared to diphenylpyrazole. |

| Phenyl Moiety | Acidic Substituents | Generally increases inhibitory activity against meprin β. |

| Phenyl Moiety | Electron-Withdrawing Groups (e.g., Cl, CF3) | Can enhance antinociceptive properties. frontiersin.org |

These findings underscore the principle that the pyrazole ring and its associated phenyl groups are not merely structural scaffolds but are active participants in the molecular interactions that dictate biological outcomes. frontiersin.orgnih.gov

Analysis of Positional Isomerism Effects on Biological Efficacy

The arrangement of functional groups affects how a molecule fits into a binding site and the non-covalent interactions it can form, such as hydrogen bonds and hydrophobic interactions. For example, studies on other classes of antimicrobial compounds have demonstrated that positional isomers can exhibit vastly different potencies. Changes in the positioning of hydrophobic and hydrophilic groups on a biphenyl (B1667301) amphiphile scaffold led to significant variations in antibacterial efficacy against Gram-negative bacteria. One isomer showed a four- to eight-fold increase in activity against Pseudomonas aeruginosa and Escherichia coli, while other isomers were more effective against Acinetobacter baumannii. This highlights that molecular shape is a critical factor in determining both potency and the spectrum of activity.

In the case of pyrazole derivatives, the position of substitution can influence selectivity for different enzyme isoforms. For instance, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the stereochemistry of a substituent on an associated azabicyclic scaffold was crucial; the endo-isomer was active, while the corresponding exo-diastereoisomer was devoid of any activity. acs.org This stark difference is attributed to the optimal positioning of the phenyl ring within a specific region of the enzyme's binding site, which is only achieved by the active isomer. acs.org Similarly, for certain kinase inhibitors, an ortho substitution on the pyrazole ring at position 3 was found to be important for selectivity over other kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole derivatives, QSAR studies have become an invaluable tool for providing predictive insights, guiding the design of new analogs with enhanced potency and better pharmacokinetic profiles. nih.govdntb.gov.ua

Various QSAR modeling approaches have been applied to 1H-pyrazole derivatives, including 2D-QSAR, 3D-QSAR, and 5D-QSAR.

2D-QSAR studies have been successfully used to model the activity of 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. These models use descriptors calculated from the 2D structure, such as adjacency and distance matrix descriptors, to predict activity. The results from these studies indicated that the EGFR kinase inhibitory activity was significantly influenced by these topological descriptors. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional insight. These models calculate steric and electrostatic fields around aligned molecules to correlate with activity. For a set of 1H-pyrazole analogs as EGFR inhibitors, 3D-QSAR models demonstrated excellent predictive capacity, highlighting the importance of specific spatial arrangements of functional groups for potent inhibition. dntb.gov.ua

5D-QSAR represents a more advanced approach that considers different induced-fit models, providing a more dynamic picture of the ligand-receptor interaction. A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors revealed significant contributions from hydrogen bond acceptor, hydrophobic, and salt bridge fields to the biological activity. researchgate.net

The table below summarizes the key aspects of different QSAR models developed for 1H-pyrazole derivatives.

| QSAR Model Type | Key Descriptors/Fields | Target | Predictive Capacity (Example) | Reference |

| 2D-QSAR | Adjacency Distance Matrix Descriptors | EGFR Kinase | R²train = 0.9816, Q² = 0.9668 | dntb.gov.ua |

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | EGFR | R²train = 0.975, Q² = 0.664 | dntb.gov.ua |

| 3D-QSAR (CoMSIA) | Steric, Hydrophobic, and H-bond Fields | EGFR | R²train = 0.938, Q² = 0.614 | dntb.gov.ua |

| 5D-QSAR | Hydrogen Bond Acceptor, Hydrophobic, Salt Bridge Fields | EGFR | Statistically validated with external test set | researchgate.net |

These QSAR models not only help in understanding the structural requirements for activity but also serve as powerful predictive tools. By using these validated models, researchers can screen virtual libraries of compounds and prioritize the synthesis of derivatives that are predicted to have the highest biological efficacy, thereby accelerating the drug discovery process. nih.govresearchgate.net

Mechanistic Insights into Biological Activities of 4 4 Ethoxyphenyl 1h Pyrazole Analogues

Molecular Docking and In Silico Protein-Ligand Interaction Analysis

Computational methods, particularly molecular docking, have been instrumental in understanding the potential binding modes and affinities of 4-(4-ethoxyphenyl)-1H-pyrazole analogues with various protein targets. These in silico studies provide valuable insights into the structure-activity relationships that govern their biological effects.

Docking studies have been employed to investigate the interaction of pyrazole (B372694) derivatives with a variety of enzymes, including receptor tyrosine kinases and other protein kinases. nih.gov For instance, the docking of pyrazole derivatives into the active sites of VEGFR-2, Aurora A, and CDK2 has revealed that these compounds can fit deeply within the binding pockets, forming key hydrogen bonds and other interactions. nih.gov The binding energy calculations from these studies help in predicting the inhibitory potential of the designed molecules. For example, certain 2,5-disubstituted-1,3,4-thiadiazole derivatives containing a pyrazole moiety have shown minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with VEGFR-2, Aurora A, and CDK2, respectively. nih.gov

In the context of EGFR inhibition, molecular docking has been used to predict the binding energies and selectivity of pyrazole derivatives. alrasheedcol.edu.iq The process involves energy minimization of the ligand structures followed by docking into the crystal structure of the EGFR protein. alrasheedcol.edu.iq The results are often rated based on a fitness score, which helps in ranking the potential inhibitory activity of the compounds. alrasheedcol.edu.iq

Furthermore, molecular docking has been crucial in the study of pyrazole derivatives as inhibitors of Mycobacterium tuberculosis CYP121A1. nih.gov By docking proposed inhibitor molecules into the crystal structure of CYP121A1, researchers can generate protein-ligand complexes and subject them to molecular dynamics simulations to understand their stability and binding interactions over time. nih.gov Similarly, docking studies on pyrazole derivatives with C-C chemokine receptor type 1 (CCR1) have helped in identifying key active site residues, such as Tyr113, that are crucial for ligand binding and inhibitory mechanism. researchgate.net

These computational approaches not only help in rationalizing the observed biological activities but also guide the design and synthesis of new, more potent analogues.

Enzyme Inhibition Mechanisms

The therapeutic potential of this compound analogues is largely attributed to their ability to inhibit specific enzymes involved in various disease pathways. The following subsections detail the mechanisms of inhibition for several key enzyme families.

Kinase Inhibition (e.g., BRAF, EGFR, CDK, BTK, PKM2)

The pyrazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, which play a critical role in treating diseases like cancer. nih.gov

BRAF Inhibition: Pyrazole-based compounds have been identified as potent inhibitors of the B-Raf kinase, a key enzyme in the RAS-RAF-MEK-ERK signaling pathway that is often mutated in cancers like melanoma. nih.govnih.gov For example, a triarylimidazole BRAF inhibitor bearing a phenylpyrazole group was identified as an active inhibitor. nih.gov Optimization of this lead compound led to the discovery of more potent tricyclic 1,4-dihydroindeno[1,2-c]pyrazole derivatives. nih.gov The five-membered ring of the indeno[1,2-c]pyrazole system was found to increase potency against BRAF compared to non-cyclic analogues. nih.gov Furthermore, the presence of a hydrogen-donating group on the pyrazole ring is considered beneficial for potent BRAF inhibition. nih.gov

EGFR Inhibition: Pyrazole derivatives have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. alrasheedcol.edu.iqmdpi.com Molecular docking studies have been used to assess the selectivity of these compounds for the EGFR active site, with some derivatives showing promising binding energies. alrasheedcol.edu.iqresearchgate.net For instance, certain 1,3,4-triarylpyrazoles have demonstrated the ability to reduce the activity of EGFR at micromolar concentrations. mdpi.com

CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a valid strategy in cancer treatment. Docking studies of pyrazole derivatives with CDK2 have shown that these compounds can act as potential inhibitors. nih.gov For example, a specific 1,3,4-thiadiazole (B1197879) derivative containing a pyrazole moiety exhibited a minimum binding energy of -10.35 kJ/mol with the CDK2 protein target. nih.gov More recently, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent and selective CDK2 inhibitors, with one compound showing a Ki of 0.005 µM. nih.gov

BTK Inhibition: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a target for treating B-cell malignancies and autoimmune diseases. nih.gov Ibrutinib, a clinically approved BTK inhibitor, features a (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one structure. nih.gov This highlights the importance of the 4-phenoxyphenyl-1H-pyrazole moiety in potent BTK inhibition. Another approved inhibitor, zanubrutinib, also contains a 4-phenoxyphenyl substituent on a pyrazole-related core. nih.gov

PKM2 Inhibition: Pyruvate kinase M2 (PKM2) is a key enzyme in aerobic glycolysis, a metabolic hallmark of cancer cells. nih.gov While specific studies on this compound analogues as PKM2 inhibitors are not prevalent in the reviewed literature, the general principle of targeting PKM2 with small molecules to disrupt cancer cell metabolism is an active area of research. nih.gov Natural phenolic compounds have been identified as both competitive and non-competitive inhibitors of PKM2. nih.gov

Table 1: Kinase Inhibition by Pyrazole Analogues

| Kinase Target | Pyrazole Analogue Type | Key Findings | Citations |

| BRAF | Triarylimidazole with phenylpyrazole group | Potent inhibition, with tricyclic systems showing enhanced activity. | nih.gov |

| EGFR | 1,3,4-Triarylpyrazoles | Reduction of kinase activity at micromolar concentrations. | mdpi.com |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Potent and selective inhibition with Ki values in the nanomolar range. | nih.gov |

| BTK | 4-phenoxyphenyl-1H-pyrazolo[3,4-d]pyrimidine | Core structure of the approved inhibitor Ibrutinib. | nih.gov |

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Carbonic Anhydrase (CA) Inhibition: Pyrazole-based compounds, particularly those incorporating sulfonamide moieties, have been investigated as inhibitors of carbonic anhydrases (CAs). nih.govmdpi.comrsc.org CAs are zinc-containing metalloenzymes involved in various physiological processes. Certain pyrazol-4-yl-diazene derivatives have shown potent inhibition of human CA isoforms I and II (hCA I and hCA II), with Ki values in the low nanomolar range. nih.gov For example, some derivatives exhibited Ki values ranging from 1.06 to 9.83 nM for hCA I and 0.68 to 7.16 nM for hCA II. nih.gov The inhibition mechanism often involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Several series of pyrazole and pyrazoline derivatives have been synthesized and shown to be effective AChE inhibitors. nih.govresearchgate.netnih.gov For instance, pyrazol-4-yl-diazene derivatives have demonstrated AChE inhibition with Ki values in the range of 44.66 to 78.34 nM. nih.gov Taxifolin, a flavonoid, has also been shown to inhibit AChE with a Ki of 16.7 nM. nih.gov

Table 2: Carbonic Anhydrase and Acetylcholinesterase Inhibition Data

| Enzyme | Inhibitor Class | Ki Range (nM) | Citations |

| hCA I | Pyrazol-4-yl-diazene derivatives | 1.06 - 9.83 | nih.gov |

| hCA II | Pyrazol-4-yl-diazene derivatives | 0.68 - 7.16 | nih.gov |

| AChE | Pyrazol-4-yl-diazene derivatives | 44.66 - 78.34 | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) and Mycobacterium tuberculosis CYP121A1 Inhibition

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes and obesity. A library of 22 pyrazole derivatives was evaluated for their ability to inhibit human PTP1B. nih.gov The results indicated that pyrazoles with additional benzene (B151609) rings as functional groups showed increased inhibitory potency. nih.gov The most potent compounds acted as noncompetitive inhibitors and displayed selectivity over the homologous T-cell protein tyrosine phosphatase (TCPTP). nih.gov Molecular docking studies revealed that these inhibitors interact with key residues such as TYR46, ASP48, PHE182, ALA217, and ILE219 in the PTP1B active site. nih.gov

Mycobacterium tuberculosis CYP121A1 Inhibition: Cytochrome P450 CYP121A1 is an essential enzyme for the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a promising drug target. nih.govresearchgate.net Pyrazole derivatives have been designed and synthesized as inhibitors of CYP121A1. nih.gov In one study, imidazole (B134444) derivatives of 4-chloroaryl pyrazoles showed good binding affinity to CYP121A1, with Kd values comparable to the natural substrate. nih.gov Specifically, a triazole derivative with a methoxy (B1213986) substitution on a 4-chloroaryl pyrazole scaffold exhibited a strong type II binding affinity with a Kd of 5.13 μM. nih.gov

Tyrosinase Enzyme Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and enzymatic browning. nih.gov Various pyrazole and pyrazoline derivatives have been identified as tyrosinase inhibitors. The inhibitory mechanism can vary, with some compounds acting as competitive, non-competitive, or even suicide substrates of the enzyme. nih.gov The presence and position of hydroxyl groups on the aromatic rings of these compounds can significantly influence their inhibitory activity and mechanism. nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Reactive Oxygen Species (ROS) Inhibition)

The pyrazole nucleus is associated with antioxidant activity, which is often attributed to the presence of the NH proton in the pyrazole ring. nih.gov Pyrazole derivatives can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the inhibition of reactive oxygen species (ROS) production. nih.govnih.gov

The antioxidant capacity of pyrazole analogues has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov For example, 3,5-diarylpyrazoline derivatives have demonstrated excellent radical scavenging activity against DPPH, hydroxyl radicals (•OH), superoxide (B77818) anions (•O2-), and nitric oxide (NO). nih.gov The antioxidant activity is influenced by the substituents on the pyrazole core. For instance, the presence of an NH-fragment or a methyl group in place of a polyfluoroalkyl group in certain 4-aminopyrazolols has been shown to promote antioxidant properties. researchgate.net

Furthermore, some pyrazole derivatives have been shown to inhibit ROS production, contributing to their anti-inflammatory effects. nih.gov Antioxidants play a crucial role in the body's defense system by scavenging or regulating the production and elimination of ROS and reactive nitrogen species (RNS). nih.gov

Mechanisms of Antimicrobial Action (Antibacterial and Antifungal Activity)

Analogues of this compound have demonstrated significant potential as antimicrobial agents, with their mechanisms of action being a subject of ongoing research. ontosight.ainih.govnih.gov The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. biointerfaceresearch.commeddocsonline.orgnih.gov

The general antimicrobial action of pyrazole-containing compounds is thought to involve the inhibition of crucial enzymes or the disruption of cellular structures. researchgate.net For instance, some pyrazole derivatives have been found to inhibit microbial growth by targeting enzymes essential for DNA replication, protein synthesis, or cell wall formation. The presence of the pyrazole nucleus, an electron-rich azole ring, is considered vital for these interactions. biointerfaceresearch.com

In the context of antibacterial activity, studies on various pyrazole analogues have revealed their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govmeddocsonline.org For example, certain pyrazole derivatives have shown potent activity against strains like Staphylococcus aureus and Escherichia coli. nih.govbiointerfaceresearch.com The mechanism often involves the disruption of the bacterial cell membrane or the inhibition of key metabolic pathways. The structural features of the analogues, such as the nature and position of substituents on the pyrazole and phenyl rings, play a crucial role in determining the spectrum and potency of their antibacterial action. nih.gov

With respect to antifungal activity, pyrazole analogues have also shown promise. nih.govnih.gov The mechanism of antifungal action can involve the inhibition of fungal-specific enzymes, such as those involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, cell death. Some fluorinated 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their antifungal activities against various phytopathogenic fungi. nih.gov

It is important to note that the specific molecular targets can vary among different analogues, and a single compound may exert its antimicrobial effect through multiple mechanisms. The lipophilicity and electronic properties conferred by the ethoxyphenyl group and other substituents are key determinants of the compound's ability to penetrate microbial cell walls and interact with its intracellular targets.

Table 1: Investigated Antimicrobial Activities of Pyrazole Analogues

| Compound Class | Organism(s) | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Pyrazole Derivatives | Escherichia coli (Gram-negative), Streptococcus epidermidis (Gram-positive) | High antibacterial activity. nih.gov | Disruption of bacterial cell membrane or inhibition of key metabolic pathways. |

| Pyrazole Derivatives | Aspergillus niger | High antifungal activity. nih.gov | Inhibition of fungal-specific enzymes, such as those in the ergosterol biosynthesis pathway. |

| Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Phytopathogenic fungi | Antifungal activity. nih.gov | Inhibition of fungal growth. |

| 3,5-diamino pyrazole derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activities. nih.gov | Not specified. |

| 4-functional pyrazole derivatives | S. aureus, E. coli, Candida | Pronounced antimicrobial effect. biointerfaceresearch.com | Not specified. |

Anti-inflammatory Pathways and Cyclooxygenase-2 (COX-2) Modulation

A significant body of research has focused on the anti-inflammatory properties of pyrazole derivatives, with many analogues of this compound being investigated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govmdpi.comresearchgate.net The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. researchgate.net While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. researchgate.net Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

The pyrazole scaffold is a key structural feature of several well-known selective COX-2 inhibitors, such as celecoxib. nih.govnih.gov The anti-inflammatory mechanism of this compound analogues is primarily attributed to their ability to fit into the active site of the COX-2 enzyme and block its activity. nih.govrsc.org Molecular docking studies have shown that the pyrazole ring and its substituents can form specific interactions with amino acid residues in the COX-2 active site that are not present in the COX-1 active site, leading to their selectivity. nih.gov

For instance, certain dihydropyrazole derivatives containing a benzenesulfonamide (B165840) moiety have been shown to be potent and selective COX-2 inhibitors. mdpi.com The sulfonamide group is thought to interact with a specific hydrophilic pocket in the COX-2 enzyme. The ethoxyphenyl group can occupy a hydrophobic channel within the enzyme's active site, further enhancing binding affinity and inhibitory potency. The anti-inflammatory effects of these compounds have been demonstrated in various in vitro and in vivo models, where they have been shown to reduce the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). rsc.org

Table 2: COX-2 Inhibitory Activity of Pyrazole Analogues

| Compound/Derivative | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Dihydropyrazole derivative 4b | 0.35 ± 0.02 μM | 137.3 | mdpi.com |

| Celecoxib (Reference) | 0.41 ± 0.03 μM | 145.8 | mdpi.com |

| Pyrazole-pyridazine hybrid 5f | 1.50 μM | Not specified | rsc.org |

| Pyrazole-pyridazine hybrid 6f | 1.15 μM | Not specified | rsc.org |

Other Investigated Biological Mechanisms

Beyond their antimicrobial and anti-inflammatory activities, analogues of this compound have been explored for their potential to modulate other important biological pathways.

The renin-angiotensin system plays a crucial role in regulating blood pressure, and inhibitors of the angiotensin-converting enzyme (ACE) are widely used as antihypertensive drugs. nih.govnih.gov ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov Some pyrazole derivatives have been synthesized and evaluated for their ACE inhibitory activity. nih.gov The mechanism of action involves the interaction of the pyrazole derivative with the active site of the ACE enzyme, preventing it from binding to its natural substrate. The structural features of the pyrazole ring and its substituents are critical for achieving potent inhibition. While research in this area is less extensive compared to their anti-inflammatory and antimicrobial roles, it highlights the versatility of the pyrazole scaffold in targeting diverse enzymes.

Estrogen receptors (ERs) are nuclear hormone receptors that mediate the physiological effects of estrogens. nih.govnih.gov They are important targets in the treatment of hormone-dependent cancers, such as breast cancer. nih.gov Certain tetrasubstituted pyrazole analogues have been identified as high-affinity ligands for the estrogen receptor. nih.gov These compounds can act as either agonists or antagonists of the ER, depending on their specific structure. The mechanism involves the binding of the pyrazole derivative to the ligand-binding domain of the ER, which can either mimic the effect of the natural ligand, estradiol, or block its action. Molecular modeling studies suggest that the pyrazole core and its substituents can establish specific interactions with amino acid residues in the ER binding pocket, determining the compound's affinity and functional activity. nih.gov

Store-operated calcium entry (SOCE) is a fundamental cellular process that regulates intracellular calcium levels, which are critical for a wide range of cellular functions. nih.govacs.orgacs.org Dysregulation of SOCE has been implicated in various diseases. researchgate.net Some pyrazole derivatives have been identified as modulators of SOCE. nih.govresearchgate.netnih.gov The primary components of the SOCE machinery are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai channels in the plasma membrane. nih.govacs.org Pyrazole-based inhibitors of SOCE are thought to act by blocking the Orai channels, thereby preventing the influx of calcium into the cell. nih.gov For example, compounds like BTP2, a bis(trifluoromethyl)pyrazole, have been shown to inhibit SOCE. nih.gov The development of potent and selective SOCE inhibitors from the pyrazole class holds therapeutic promise for a variety of conditions. acs.org

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of a large number of "client" proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. nih.govbiorxiv.org Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. drugbank.com Several pyrazole-based compounds have been developed as Hsp90 inhibitors. nih.govrcsb.org These inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and thereby inhibiting the chaperone's function. drugbank.com This leads to the misfolding and subsequent degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The ethoxyphenyl group in some of these analogues can contribute to the binding affinity and selectivity for the Hsp90 protein. nih.gov

Future Research Directions and Potential Applications of 4 4 Ethoxyphenyl 1h Pyrazole and Derivatives

Rational Design and Synthesis of Next-Generation Analogues with Improved Specificity and Potency

The foundation of future research lies in the rational design and synthesis of new analogues of 4-(4-Ethoxyphenyl)-1H-pyrazole. By systematically modifying its chemical structure, researchers can fine-tune its properties to achieve enhanced specificity and potency for various biological targets. This involves understanding the structure-activity relationships (SAR), which dictate how changes in the molecule's architecture affect its biological activity.

Key to this endeavor is the synthesis of novel derivatives with diverse functional groups. For instance, the introduction of different substituents on the phenyl ring or modifications to the pyrazole (B372694) core can lead to compounds with improved pharmacological profiles. nih.gov The synthesis of a series of 5-amino-1H-pyrazole-4-carboxylic acid derivatives, for example, has been explored to develop potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. nih.gov

The following table outlines potential modifications and their expected impact on the properties of this compound analogues:

| Modification | Rationale | Potential Outcome |

| Alteration of the ethoxy group | To explore the impact of lipophilicity and steric bulk on target binding. | Improved cell permeability and target engagement. |

| Substitution on the phenyl ring | To introduce additional interaction points with the target protein. | Enhanced binding affinity and selectivity. |

| Functionalization of the pyrazole N-H | To modulate solubility and metabolic stability. | Improved pharmacokinetic properties. |

| Introduction of fused ring systems | To create more rigid structures that may fit better into specific binding pockets. | Increased potency and specificity. |

Integration of Advanced Computational Approaches for Accelerated Drug Discovery and Optimization

The integration of advanced computational methods is set to revolutionize the discovery and optimization of pyrazole-based compounds. eurasianjournals.combenthamdirect.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide invaluable insights into the molecular interactions between a compound and its biological target. nih.govmdpi.com These in silico approaches can significantly accelerate the drug discovery process by predicting the binding affinity and mode of action of novel analogues, thereby reducing the need for extensive and costly experimental screening. benthamdirect.commdpi.com

Molecular modeling, for instance, can help in visualizing how a molecule like this compound fits into the active site of an enzyme, allowing for the design of derivatives with a more complementary shape and charge distribution. eurasianjournals.comnih.gov MD simulations can further elucidate the dynamic behavior of the compound-target complex, providing a more realistic picture of the binding event. eurasianjournals.com QSAR models can then be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of yet-to-be-synthesized analogues. mdpi.com

The following table summarizes key computational techniques and their applications in the optimization of pyrazole derivatives:

| Computational Technique | Application | Example |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | Docking of pyrazole derivatives into the active site of cyclin-dependent kinase 2 (CDK2) to identify potential anticancer agents. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. | Assessing the stability of pyrazole inhibitors bound to the TRAP1 protein, a target in cancer therapy. mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activities to guide the design of more potent compounds. | Developing models to predict the inhibitory activity of pyrazole derivatives against rearranged during transfection (RET) kinase. mdpi.com |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creating a pharmacophore model for protein tyrosine phosphatase 1B (PTP1B) inhibitors to guide the design of new pyrazole-based drugs. nih.gov |

| High-Throughput Virtual Screening (HTVS) | Rapidly screens large libraries of virtual compounds to identify potential hits. | Identifying novel pyrazole-based inhibitors of CDK8 for cancer treatment. chemmethod.com |

Exploration of Novel Biological Targets and Therapeutic Areas for Pyrazole-Based Compounds

While pyrazole derivatives have shown promise in areas like cancer and inflammation, there is a vast, unexplored landscape of potential biological targets and therapeutic applications. nih.gov The inherent versatility of the pyrazole scaffold allows it to interact with a wide range of proteins, making it a valuable starting point for drug discovery in diverse disease areas. acs.orgresearchgate.net

Future research will likely focus on identifying novel targets for this compound and its derivatives. This could include enzymes, receptors, and ion channels implicated in neurodegenerative diseases, metabolic disorders, and infectious diseases. acs.orgnih.gov For example, pyrazoline-containing compounds have been investigated as potential treatments for neurodegenerative disorders by targeting enzymes like monoamine oxidase and acetylcholinesterase. acs.org Furthermore, some pyrazole derivatives have shown activity against Mycobacterium tuberculosis, highlighting their potential as anti-infective agents. nih.gov

Development of this compound Derivatives for Applications in Agrochemicals and Materials Science (e.g., Dyes, Pigments, Sensors)

Beyond the realm of medicine, the unique chemical properties of this compound and its derivatives make them attractive candidates for applications in agrochemicals and materials science. The pyrazole ring is a common feature in many commercial pesticides and herbicides. mdpi.com By modifying the structure of this compound, it may be possible to develop new agrochemicals with improved efficacy and reduced environmental impact. For instance, novel pyrazole oxime compounds have demonstrated acaricidal and insecticidal activities. mdpi.com

In the field of materials science, pyrazole-based compounds have been utilized in the development of dyes and pigments due to their ability to form vibrant and stable colors. primachemicals.comnih.govnih.gov The specific electronic properties of the pyrazole ring can be tuned through chemical modification to produce a wide spectrum of colors. primachemicals.com Research into new pyrazole azo dyes has shown their potential for use in the textile industry and for coloring paints. nih.govnih.gov There is also potential for developing pyrazole-based sensors, where changes in the environment, such as the presence of a specific ion or molecule, could induce a detectable change in the compound's optical or electronic properties.

Advancement of Sustainable and Environmentally Benign Synthetic Methodologies for Industrial Scale-Up

As the potential applications of this compound and its derivatives expand, the development of sustainable and environmentally friendly synthetic methods for their large-scale production becomes crucial. nih.govresearchgate.netthieme-connect.com Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.net

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles. nih.govresearchgate.netthieme-connect.comnih.gov This includes the use of greener solvents like water, energy-efficient techniques such as microwave and ultrasound irradiation, and the development of recyclable catalysts. nih.govthieme-connect.comnih.gov Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are particularly attractive for their atom economy and efficiency. researchgate.net The development of continuous manufacturing processes also offers a safer and more efficient alternative to traditional batch production for the industrial scale-up of pyrazole synthesis. acs.org Research into one-pot synthesis and the use of heterogeneous catalysts are promising avenues for making the production of pyrazole compounds more economical and environmentally sustainable. researchgate.netresearchgate.netresearchgate.net

Q & A

Q. What synthetic routes are commonly employed for 4-(4-Ethoxyphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation or cyclization reactions. For example:

- Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and substituted aldehydes can be used to form pyrazole cores. For 4-(4-ethoxyphenyl) substitution, 4-ethoxybenzaldehyde may serve as the starting material. Cyclization is often performed under acidic or thermal conditions (e.g., using POCl₃ at 120°C) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can incorporate triazole or pyrazole moieties. For instance, triazenylpyrazole precursors react with alkynes (e.g., 1-ethynyl-4-ethoxybenzene) in THF/water at 50°C with CuSO₄/ascorbate catalysts .

- Optimization : Key variables include temperature (50–120°C), solvent polarity (THF vs. DMF), and catalyst loading. Lower yields due to steric hindrance from the ethoxy group may require prolonged reaction times or excess reagents .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the ethoxyphenyl group shows characteristic signals for aromatic protons (δ 6.8–7.5 ppm) and the ethoxy –OCH₂CH₃ (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions. Pyrazole rings typically exhibit planarity, with dihedral angles between the pyrazole and ethoxyphenyl groups (~10–30°) influencing conjugation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂N₂O) and fragmentation patterns .

Advanced Research Questions

Q. How can substituent effects (e.g., ethoxy vs. methoxy) on electronic and steric properties be systematically analyzed?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) compare electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. Ethoxy groups exhibit stronger electron-donating effects than methoxy due to increased alkyl chain length, altering reactivity in electrophilic substitutions .

- Experimental Correlations : UV-Vis spectroscopy measures bathochromic shifts in λₘₐₓ for ethoxyphenyl derivatives compared to methoxy analogs, indicating enhanced π-conjugation .

- X-ray Diffraction : Crystallographic data reveal how ethoxy substituents influence packing modes (e.g., π-π stacking vs. hydrogen bonding) compared to smaller substituents .

Q. How should contradictory bioactivity results (e.g., antimicrobial assays) be resolved for pyrazole derivatives?

- Methodological Answer :

- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and structurally analogous compounds (e.g., 4-methoxyphenyl derivatives) to isolate substituent-specific effects .

- Dose-Response Curves : Determine IC₅₀ values across multiple concentrations (e.g., 1–100 μM) to assess potency trends. Ethoxyphenyl derivatives may show reduced solubility, requiring DMSO co-solvents that must be standardized to avoid artifacts .

- Mechanistic Studies : Use molecular docking to evaluate binding affinities to target enzymes (e.g., carbonic anhydrase IX). Ethoxy groups may enhance hydrophobic interactions in active sites compared to polar substituents .

Q. What strategies address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) improve cyclization efficiency. For example, CuI increases yields in triazole-pyrazole hybrid syntheses from 60% to >80% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of ethoxyphenyl intermediates, while microwave-assisted synthesis reduces reaction times .

- Purification Protocols : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) removes byproducts like unreacted aldehydes .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data for pyrazole derivatives?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Impurities from incomplete cyclization (e.g., hydrazide intermediates) may lower observed melting points .

- Crystallization Solvents : Melting points vary with recrystallization solvents. For example, ethanol yields higher-melting polymorphs than acetone due to differential crystal packing .

- Deuterated Solvent Artifacts : Ensure NMR spectra are acquired in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆), as solvent shifts can obscure substituent signals .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.